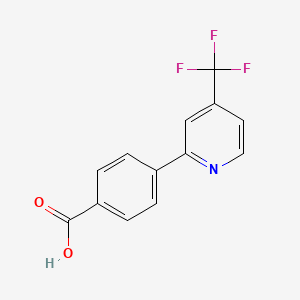

4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-5-6-17-11(7-10)8-1-3-9(4-2-8)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVDEJRMTUDYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Trifluoromethylated Pyridine Intermediate

This approach employs the synthesis of 4-trifluoromethylpyridine derivatives, which are then subjected to further functionalization to yield the benzoic acid derivative. The key steps involve:

Preparation of 4-trifluoromethylpyridine:

Using a synthetic block method involving trifluoromethylated building blocks, such as 1,1,1-trifluoro-4-alkoxy-3-alkylbutene-2-ketone, which reacts with halogenated alkylnitriles in the presence of metal reagents and aprotic solvents at controlled temperatures (50–80°C).

This process is detailed in a patent describing the synthesis of 4-trifluoromethylpyridines, where the reaction proceeds via carbonyl addition to generate allyl alcohol intermediates, which are then converted to the pyridine ring through halogenation and ring closure steps.-

- Metal reagents: Zinc, magnesium, or their alloys

- Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or N,N-dimethylacetamide (DMA)

- Temperature: 50–80°C

- Reagents: Phosphorus pentachloride (PCl₅) or hydrogen chloride (HCl) for ring closure and halogenation

- The process yields 2-chloro-4-trifluoromethylpyridine with yields around 44–61.5%, depending on specific reaction conditions and reagents used.

Conversion of Pyridine to Benzoic Acid Derivative

Once the trifluoromethylpyridine core is synthesized, the subsequent step involves functionalizing the pyridine to introduce the benzoic acid moiety:

Direct Carboxylation Approach:

- Electrophilic substitution:

The pyridine derivative can undergo directed ortho-lithiation or metalation followed by carbonation to introduce the carboxyl group at the desired position. - Oxidative methods:

Using oxidizing agents such as potassium permanganate or potassium dichromate under controlled conditions to oxidize the methyl or alkyl side chains attached to the pyridine ring into carboxylic acids.

- Electrophilic substitution:

Alternative Route via Cross-Coupling:

- Suzuki or Stille coupling:

Coupling of a suitable halogenated pyridine intermediate with a benzoic acid derivative or its precursor, followed by oxidation to form the benzoic acid group.

- Suzuki or Stille coupling:

- These methods are supported by literature on aromatic substitution and cross-coupling reactions, with particular emphasis on regioselectivity and yield optimization for pyridine derivatives.

Hydrolysis and Functionalization of Pyridine Intermediates

An alternative method involves hydrolyzing the trifluoromethylated pyridine derivative to the corresponding acid:

Hydrolysis of halogenated pyridine:

The halogenated pyridine (e.g., 2-chloro-4-trifluoromethylpyridine) is subjected to hydrolysis under basic or acidic conditions to replace halogens with hydroxyl groups, followed by oxidation to the carboxylic acid.Ring closure and purification:

The intermediate hydroxyl derivatives can be ring-closed or oxidized to the target benzoic acid, with purification via recrystallization or chromatography.

- This approach has been demonstrated to be effective in synthesizing various substituted benzoic acids, including trifluoromethyl derivatives, with yields varying based on reaction conditions.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Method 1: Synthesis of trifluoromethylpyridine | 2-haloalkylnitrile, metal reagent (Zn, Mg), PCl₅ | DMF, THF | 50–80°C | 44–61.5% | Multi-step, involves ring closure |

| Method 2: Direct functionalization | Carboxylation reagents, oxidants | Various | Room to 100°C | Variable | Regioselective, depends on precursor |

| Method 3: Hydrolysis of halogenated pyridine | Hydrolyzing agents (NaOH, H₂SO₄) | Water, organic solvents | Reflux | Variable | Suitable for scale-up |

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows it to participate in various organic reactions, including substitution and coupling reactions, making it a valuable reagent in synthetic organic chemistry.

Biology

The compound is utilized as a biological probe due to its ability to interact with enzymes and receptors. Studies have indicated that it can inhibit specific biological pathways, making it useful in enzyme inhibition assays and receptor binding studies.

Medicine

In medicinal chemistry, this compound is under investigation for its potential therapeutic properties:

- Anti-inflammatory Activities : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, indicating potential as a lead compound in cancer therapy.

Industry

Industrially, this compound is employed in the development of advanced materials such as polymers and coatings due to its chemical stability and unique properties imparted by the trifluoromethyl group.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity. Below is a summary of biological activities observed with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition |

| Antifungal | Candida albicans | Promising antifungal activity |

| Anticancer | K562 (CML), HL-60 (Leukemia) | IC50 values ranging from 1.42 µM to 4.56 µM |

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) against E. coli was determined to be 0.5 µg/mL, showcasing its potential as an antibiotic lead compound.

In Vivo Efficacy

In murine models infected with S. aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to controls, indicating its therapeutic potential against bacterial infections.

Anticancer Activity Study

A study assessing the anticancer effects demonstrated that this compound significantly inhibited cell proliferation in several cancer cell lines including K562 (Chronic Myelogenous Leukemia) with an IC50 value of 2.27 µM.

Mechanism of Action

The mechanism by which 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to specific proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid

- CAS RN : 1299607-71-8

- Molecular Formula: C₁₃H₈F₃NO₂

- Molecular Weight : 267.2 g/mol

- Structure : A benzoic acid scaffold substituted at the para position with a pyridinyl ring bearing a trifluoromethyl (-CF₃) group at its 4-position (Figure 1).

Key Features :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

- The pyridine ring contributes to π-π stacking interactions, influencing binding affinity in biological targets .

Structural and Functional Comparison with Analogues

Substitution Patterns on the Pyridine Ring

Key Observations :

Functional Group Modifications

Key Observations :

- Esterification : The methyl ester derivative (CAS 1299607-44-5) is a prodrug with higher lipophilicity, facilitating cellular uptake .

- Fluorine and Hydroxyl Groups : Fluorine in 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine improves metabolic stability, while the hydroxyl group enables hydrogen bonding .

Key Observations :

- The target compound’s synthesis is less laborious than azetidinone derivatives, which require multi-step cyclization .

- Fluorophenoxy derivatives (CAS 129623-61-6) necessitate harsh bases like K₂CO₃ for ether formation .

Physicochemical and Spectral Properties

Spectral Data Comparison

| Compound Name | UV λmax (nm) | IR Peaks (cm⁻¹) | Reference |

|---|---|---|---|

| 4-[4-(Dimethylaminobenzylidene)amino]benzoic acid | 267, 341 | 1700 (-COOH), 1650 (C=N) | |

| Target Compound (Inferred) | ~260–270 | 1680–1700 (-COOH) | N/A |

Note: The target compound’s UV spectrum is expected to resemble analogues due to conjugated π-systems .

Biological Activity

4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid, a compound with a trifluoromethyl group attached to a pyridine ring and a benzoic acid moiety, has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C12H8F3N1O2

- Molecular Weight : 253.19 g/mol

- Functional Groups : Carboxylic acid and trifluoromethyl group enhance electron-withdrawing properties, influencing solubility and reactivity.

These properties facilitate various interactions with biological targets, making it a candidate for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- The compound has been studied for its role as an inhibitor in cancer cell lines. A study identified it as part of a series that showed promising results against melanoma cells, suggesting potential as an anticancer agent .

- In vitro assays demonstrated that modifications on the pyridine ring could enhance or diminish antiproliferative effects, indicating structure-activity relationships that are critical for drug development .

- Inhibition of Protein Interactions :

-

Pest Control Applications :

- Beyond human health applications, derivatives of this compound have been noted for their effectiveness in agricultural pest control, contributing to increased crop yields .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets through:

- Nucleophilic Substitution : The nitrogen atom in the pyridine ring can act as a nucleophile, participating in substitution reactions that alter the compound's reactivity .

- Hydrogen Bonding : The carboxylic acid group allows for hydrogen bonding, which can enhance binding affinity to target proteins or enzymes.

Case Studies and Experimental Findings

Several studies have elucidated the biological activity of this compound through various experimental approaches:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid | Trifluoromethyl at position 5 | Different reactivity due to position |

| 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | Chlorine at position 6 | Alters electronic properties significantly |

| 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-benzoic acid | Ether linkage present | Changes solubility characteristics |

This table illustrates how variations in structure can lead to differences in biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and characterization methods for 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyridine and benzoic acid derivatives. A common approach involves Suzuki-Miyaura cross-coupling to attach the trifluoromethyl-pyridinyl group to the benzoic acid core. Post-synthesis, characterization typically employs:

- Melting Point Analysis : Observed mp range 287.5–293.5°C (for a closely related analogue) .

- Spectroscopy : IR and NMR (¹H/¹³C) to confirm functional groups and aromatic proton environments. For example, IR identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹), while NMR resolves pyridinyl and benzoic acid proton splitting patterns .

- Mass Spectrometry : To verify molecular weight (theoretical MW: 267.20 g/mol for C₁₃H₈F₃NO₂) .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Thermal gravimetric analysis (TGA) may also assess stability during heating, critical for applications requiring thermal resistance .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Dose-dependent testing against kinases or proteases using fluorogenic substrates.

- Receptor Binding Studies : Radioligand displacement assays to assess affinity for targets like GPCRs or nuclear receptors.

- Cytotoxicity Profiling : MTT or resazurin assays in cell lines to determine IC₅₀ values .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

- Methodological Answer : SCXRD using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Key parameters include:

- Data Collection : Monochromatic X-rays (Mo-Kα, λ = 0.71073 Å) at 298 K.

- Refinement Metrics : Target R factor < 0.10 (e.g., R = 0.071 and wR = 0.170 in a related structure) .

- Twinned Data Handling : SHELXD/SHELXE pipelines robustly phase macromolecular or twinned crystals .

Q. What computational methods predict the electronic properties of the trifluoromethyl group?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electron Localization Function (ELF) : To map electron density distribution, highlighting the electron-withdrawing effect of the -CF₃ group.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps quantify reactivity; -CF₃ lowers LUMO energy, enhancing electrophilicity .

Q. How does the trifluoromethyl group influence substitution reactivity in medicinal chemistry?

- Methodological Answer : The -CF₃ group directs electrophilic substitution meta to itself on the pyridine ring. Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) reveal:

- Activation/Deactivation : -CF₃ deactivates the pyridine ring but activates the benzoic acid moiety for nucleophilic acyl substitutions.

- Metabolic Stability : The -CF₃ group reduces oxidative metabolism, enhancing pharmacokinetic half-life in drug candidates .

Q. How are contradictions in spectroscopic data resolved for derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) are addressed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.